R-1-Biphenyl-4-ylmethylpyrrolidin-3-ylamine hydrochloride
Description
R-1-Biphenyl-4-ylmethylpyrrolidin-3-ylamine hydrochloride is a chiral amine derivative featuring a biphenyl-4-ylmethyl group attached to a pyrrolidine ring, with an amine substituent at the 3-position. Its structural complexity—combining aromatic biphenyl and pyrrolidine moieties—suggests utility in targeting receptors or enzymes where lipophilicity and stereochemistry are critical.
Properties
IUPAC Name |
(3R)-1-[(4-phenylphenyl)methyl]pyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2.ClH/c18-17-10-11-19(13-17)12-14-6-8-16(9-7-14)15-4-2-1-3-5-15;/h1-9,17H,10-13,18H2;1H/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUZKKYLFLGXAH-UNTBIKODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Palladium-Catalyzed Carboamination of γ-Amino Alkenes
This method, adapted from recent patent literature, involves the palladium-catalyzed carboamination of protected γ-aminoalkenes with aryl halides, facilitating simultaneous formation of the pyrrolidine ring and C–C bond with high diastereoselectivity (>20:1). The process involves:
- Starting Materials: γ-Aminoalkenes bearing protective groups.
- Catalyst System: Palladium(II) salts (e.g., PdCl₂) with phosphine ligands such as dppe.
- Reaction Conditions: Mild bases (e.g., NaOt-Bu), inert atmosphere, elevated temperatures (~100°C).
- Outcome: Formation of disubstituted pyrrolidines with biphenyl groups introduced via aryl halides.
- The methodology allows for regio- and stereoselective synthesis of pyrrolidine derivatives with diverse substituents.
- The process is scalable and compatible with various functional groups, making it suitable for complex molecules like R-1-Biphenyl-4-ylmethylpyrrolidin-3-ylamine.
Method B: Reductive Amination of Pyrrolidine Intermediates
This traditional approach involves:
- Step 1: Synthesis of a pyrrolidine core with a reactive aldehyde or ketone functional group.
- Step 2: Condensation with biphenylmethylamine derivatives.
- Step 3: Reductive amination using hydride sources (e.g., sodium cyanoborohydride) to form the secondary amine.
- Step 4: Conversion to hydrochloride salt via treatment with hydrochloric acid.
- This method provides high purity and stereoselectivity.
- It is adaptable for introducing various substituents on the nitrogen atom.
Method C: Intramolecular Cyclization and Phenylation
Based on classical cyclization techniques:
- Step 1: Synthesis of a suitable amino acid or aminoalkene precursor.
- Step 2: Intramolecular cyclization using activating reagents such as iodine or mercury(II) acetate.
- Step 3: Phenylation via Suzuki coupling or similar cross-coupling reactions to attach biphenyl groups.
- Step 4: Salt formation with HCl to obtain the hydrochloride salt.
- These methods enable precise control over stereochemistry.
- They are effective for synthesizing complex pyrrolidine derivatives with biphenyl substitutions.
Purification and Salt Formation
Post-synthesis purification typically involves:
- Recrystallization: Using solvents like ethanol, methanol, or acetonitrile.
- Chromatography: Flash chromatography with silica gel or reverse-phase columns for high purity.
- Salt Formation: Treatment of the free base with gaseous or dissolved HCl in an appropriate solvent ensures formation of the hydrochloride salt, enhancing stability.
Research Findings Summary
- The palladium-catalyzed methodology offers a versatile and efficient route, especially suitable for synthesizing the target compound with high stereoselectivity.
- Reductive amination provides a straightforward approach but may require chiral catalysts or auxiliaries for stereocontrol.
- Classical cyclization and phenylation techniques are valuable for constructing complex biphenyl-substituted pyrrolidines but are more labor-intensive.
Chemical Reactions Analysis
Types of Reactions
R-1-Biphenyl-4-ylmethylpyrrolidin-3-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the biphenyl ring .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structural frameworks to R-1-Biphenyl-4-ylmethylpyrrolidin-3-ylamine hydrochloride exhibit significant antitumor properties. For instance, derivatives have been explored for their efficacy against renal cell carcinoma and gastrointestinal stromal tumors by modulating kinase activity .
Neuropharmacological Effects
The pyrrolidine structure is prevalent in numerous biologically active natural products, suggesting that this compound may influence neurotransmitter systems. Studies have shown that related compounds can act as inhibitors of monoamine transporters, which are crucial in the treatment of depression and anxiety disorders .
Treatment of Thrombocytopenia
One notable application of this compound is as an agonist for the thrombopoietin receptor, which plays a vital role in platelet production. This property positions it as a candidate for treating thrombocytopenia, a condition characterized by low platelet counts that can lead to excessive bleeding .
Potential as an Antifungal Agent
Similar compounds have demonstrated antifungal activity, suggesting that this compound could be investigated for its potential use in antifungal therapies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of R-1-Biphenyl-4-ylmethylpyrrolidin-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group and the pyrrolidine ring contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects .
Comparison with Similar Compounds
Methodological Approaches for Structural and Functional Comparison
Comparative analyses of chemical compounds rely on structural similarity metrics and experimental property assessments .
- Structural Similarity : Computational tools like Tanimoto coefficients or fingerprint-based algorithms evaluate molecular overlap. For example, biphenyl-containing analogs may share high similarity scores due to conserved aromatic domains, while substituent variations (e.g., pyrrolidine substitution patterns) reduce similarity .
- Property Assessments : Techniques such as spectrofluorometry and tensiometry measure critical micelle concentration (CMC) for surfactants, though these methods may yield variable results depending on compound class (e.g., quaternary ammonium vs. amine hydrochlorides) .
Comparative Analysis with Structurally Analogous Compounds
Key Structural Analogues:
Biphenylmethylpyrrolidine Derivatives :
- Alterations in pyrrolidine substitution (e.g., 2- vs. 3-amine position) impact stereochemical interactions with biological targets.
- Replacement of biphenyl with naphthyl groups increases lipophilicity but may reduce target specificity.
Phenylmethylpyrrolidine Amines :
- Simplified aromatic systems (single phenyl vs. biphenyl) often exhibit lower receptor binding affinity, highlighting the biphenyl moiety’s role in hydrophobic interactions.
Quaternary Ammonium Compounds (e.g., BAC-C12) :
- While structurally distinct, these surfactants share nitrogen-containing hydrophilic heads. Their CMC values (e.g., 0.4–8.3 mM) provide benchmarks for assessing solubilization properties in amine derivatives .
Physicochemical and Pharmacological Property Comparisons
Hypothetical Data Table (Illustrative):
Notes:
- The target compound’s higher logP (3.2) vs. phenylmethyl analogs (1.8) underscores the biphenyl group’s contribution to lipophilicity.
- IC50 values suggest stereochemical and aromatic features enhance bioactivity compared to simplified analogs .
Implications of Similarity Assessments in Drug Development
- Structural Conservatism : Retaining the biphenyl and pyrrolidine framework optimizes target engagement, as seen in virtual screening studies where similarity scores correlate with activity .
- Method Dependency : Discrepancies in CMC measurements (e.g., spectrofluorometry vs. tensiometry) emphasize the need for standardized protocols when comparing solubilization properties .
Biological Activity
R-1-Biphenyl-4-ylmethylpyrrolidin-3-ylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on various research findings.
Chemical Structure and Properties
This compound features a biphenyl moiety attached to a pyrrolidine structure, which is significant for its biological interactions. The compound's molecular formula is CHClN, indicating the presence of a chlorine atom and an amine functional group that may contribute to its pharmacological properties.
Research indicates that this compound exhibits multiple mechanisms of action, including:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit tyrosine kinases, which are critical in signaling pathways related to cell growth and proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Modulation of Apoptosis : The compound has been associated with the activation of caspase cascades, particularly caspase-3, promoting apoptosis in various cell types. This mechanism is beneficial in targeting cancerous cells .
Efficacy Against Pathogens
This compound has demonstrated notable activity against various pathogens:
- Antimycobacterial Activity : The compound has shown efficacy against different species of mycobacteria, indicating potential use in treating tuberculosis .
- Antiprotozoal Activity : It has been reported to be effective against Trypanosoma cruzi and Leishmania species, suggesting its potential as a treatment for Chagas disease and leishmaniasis .
Cytotoxicity Profile
The cytotoxic effects of this compound have been evaluated using V79 cell lines. The compound exhibited selective toxicity towards trypanosomatids compared to mammalian cells, with a significant fold difference in efficacy, highlighting its potential therapeutic index .
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
In a study focusing on the anticancer properties of this compound, researchers observed that the compound significantly inhibited the growth of several cancer cell lines through the induction of apoptosis. The activation of caspase pathways was confirmed via Western blot analysis, demonstrating the compound's role in promoting programmed cell death in malignant cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
